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Acryloylglycine-13C2,15N

Cat. No.: B1160229
M. Wt: 132.09
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Description

Contextualization of Acylglycine Metabolites in Advanced Biochemical Systems Research

Acylglycines are a class of metabolites formed from the conjugation of an acyl-CoA molecule with glycine (B1666218). hmdb.ca They are typically considered minor metabolites of fatty acids, but their levels can increase significantly in certain inborn errors of metabolism, making them important biomarkers for diagnosing disorders related to mitochondrial fatty acid β-oxidation. hmdb.camayocliniclabs.com The analysis of acylglycines in biological fluids is a crucial diagnostic tool, often used in conjunction with the analysis of organic acids and acylcarnitines to provide a more comprehensive metabolic profile. mayocliniclabs.comresearchgate.net

In advanced biochemical systems research, the study of acylglycines extends beyond clinical diagnostics. N-acyl amino acids (NAAAs), a broader class that includes acylglycines, are recognized as endogenous signaling molecules involved in a variety of physiological and pathological processes. mdpi.com Researchers are investigating the biosynthesis, metabolism, and molecular targets of these compounds to understand their role in cellular signaling and homeostasis. mdpi.com The accumulation of specific acylglycines can indicate disruptions in metabolic pathways, providing insights into disease mechanisms. mdpi.com

Rationale for Stable Isotope Labeling with ¹³C and ¹⁵N in Contemporary Biochemical Investigations

Stable isotope labeling is a powerful technique used in metabolomics to trace the metabolic fate of compounds and to quantify metabolites with high precision. nih.govunt.edu Unlike radioactive isotopes, stable isotopes like carbon-13 (¹³C) and nitrogen-15 (B135050) (¹⁵N) are non-radioactive, making them safer to handle and suitable for in vivo studies in humans. chempep.com

The core principle of stable isotope labeling involves introducing atoms of a heavier isotope into a molecule of interest. nih.gov When this labeled molecule is introduced into a biological system, it follows the same biochemical pathways as its unlabeled counterpart. f1000research.com Analytical techniques like mass spectrometry (MS) can differentiate between the labeled and unlabeled forms based on their mass difference. nih.gov

The use of dual labeling with both ¹³C and ¹⁵N, as in Acryloylglycine-¹³C₂,¹⁵N, offers several advantages:

Increased Mass Shift: The presence of two ¹³C atoms and one ¹⁵N atom creates a significant mass difference from the natural compound, facilitating easier detection and reducing the likelihood of spectral overlap with other molecules.

Internal Standard for Quantification: Isotopically labeled compounds like Acryloylglycine-¹³C₂,¹⁵N are ideal internal standards for quantitative analysis by mass spectrometry. researchgate.net They co-elute with the endogenous analyte and experience similar ionization efficiencies, allowing for accurate and precise quantification by correcting for sample loss during preparation and instrumental variability. sigmaaldrich.com

Metabolic Flux Analysis: By tracking the incorporation of the heavy isotopes into downstream metabolites, researchers can elucidate metabolic pathways and quantify the rates of metabolic reactions (fluxomics). unt.edu This provides a dynamic view of cellular metabolism that is not attainable with traditional concentration measurements alone. nih.gov

Metabolite Identification: Stable isotope labeling aids in the structural elucidation of unknown metabolites. The characteristic isotopic pattern generated by the labeled atoms helps in determining the elemental composition of a molecule detected by mass spectrometry. nih.gov

Overview of Key Research Paradigms and Theoretical Frameworks Employing Acryloylglycine-13C2,15N

A research paradigm is a philosophical and theoretical framework that guides scientific inquiry. researcher.lifeed.gov The use of Acryloylglycine-¹³C₂,¹⁵N primarily falls within the positivist paradigm , which is characterized by the belief in an objective reality that can be observed and measured. researcher.lifecaul.edu.au This paradigm underpins quantitative research methodologies, where the goal is to test hypotheses and establish cause-and-effect relationships through empirical evidence.

Within this overarching paradigm, the application of Acryloylglycine-¹³C₂,¹⁵N is central to several key research frameworks:

Metabolomics and Lipidomics: This is a major research area where isotopically labeled standards are indispensable. f1000research.com The goal is to comprehensively identify and quantify all small-molecule metabolites in a biological system. Acryloylglycine-¹³C₂,¹⁵N serves as an internal standard in targeted and untargeted metabolomics studies to ensure the accuracy of quantification of acryloylglycine and related compounds. boku.ac.at

Quantitative Proteomics: In techniques like Stable Isotope Labeling by Amino acids in Cell culture (SILAC), isotopically labeled amino acids are used to quantify proteins. chempep.com While Acryloylglycine-¹³C₂,¹⁵N is not directly used in SILAC, the underlying principle of using stable isotopes for quantification is the same.

Biomarker Discovery and Validation: The accurate quantification of acylglycines is critical for their validation as biomarkers for various diseases. researchgate.net The use of Acryloylglycine-¹³C₂,¹⁵N as an internal standard in clinical assays ensures the reliability and reproducibility of these measurements, which is essential for translating research findings into diagnostic tools. mayocliniclabs.comsigmaaldrich.com

Drug Discovery and Development: Understanding how drugs affect metabolic pathways is a key aspect of pharmaceutical research. Stable isotope tracing can be used to assess the on-target and off-target effects of drug candidates on cellular metabolism.

The theoretical framework for these research paradigms is grounded in analytical chemistry and biochemistry. The ability to precisely measure changes in the concentrations of metabolites like acryloylglycine, facilitated by the use of internal standards such as Acryloylglycine-¹³C₂,¹⁵N, allows researchers to build and test models of metabolic networks and their dysregulation in disease.

Properties

Molecular Formula

C₃¹³C₂H₅¹⁵NO₃

Molecular Weight

132.09

Synonyms

N-(1-Oxo-2-propen-1-yl)glycine-13C2,15N;  N-(1-Oxo-2-propenyl)glycine-13C2,15N;  Acryloylaminoacetic Acid-13C2,15N;  N-(Carboxymethyl)acrylamide-13C2,15N;  N-Acryloylglycine-13C2,15N;  NSC 288735-13C2,15N

Origin of Product

United States

Advanced Methodologies for Synthesis and Isotopic Incorporation of Acryloylglycine 13c2,15n

Regiospecific Isotopic Labeling Strategies for ¹³C and ¹⁵N within the Acryloylglycine Scaffold

Regiospecific labeling, or the placement of isotopes at specific atomic positions, is paramount for the utility of Acryloylglycine-13C2,15N. The labeling pattern in this compound targets the glycine (B1666218) backbone, requiring both carbon atoms and the nitrogen atom to be replaced with their heavy stable isotopes. This is achieved not by isotopic exchange on the final molecule, but by constructing the molecule from building blocks that are already enriched.

The cornerstone of synthesizing this compound is the availability of glycine labeled with two ¹³C atoms and one ¹⁵N atom (Glycine-¹³C₂,¹⁵N). Chemical synthesis provides precise control over such labeling patterns. chempep.com A common and effective method for producing labeled glycine involves the amination of an α-haloacid. nih.govscielo.br

The synthetic pathway can be outlined as follows:

Synthesis of [¹⁵N]Ammonia: The process begins with a source of ¹⁵N, typically ¹⁵N-labeled ammonium (B1175870) salts, which can be converted to labeled aqueous ammonia (B1221849) (¹⁵NH₃).

Synthesis of [¹³C₂]Chloroacetic Acid: A starting material containing a ¹³C-¹³C bond, such as [¹³C₂]acetic acid, is halogenated to produce [¹³C₂]chloroacetic acid.

Amination Reaction: [¹³C₂]Chloroacetic acid is reacted with an excess of [¹⁵N]ammonia. The nucleophilic ¹⁵N-amine displaces the chloride ion to form the carbon-nitrogen bond, yielding Glycine-¹³C₂,¹⁵N. nih.gov

Acylation (Amide Formation): The isotopically labeled Glycine-¹³C₂,¹⁵N is then acylated using acryloyl chloride in an amide bond-forming reaction. organic-chemistry.org The Schotten-Baumann reaction is widely employed for this purpose, involving the reaction of an amine with an acid chloride in the presence of a base. wikipedia.orgbyjus.com The base neutralizes the hydrochloric acid generated during the reaction, driving the equilibrium toward the formation of the amide product, this compound. organic-chemistry.org

Table 1: Precursors and Reagents for Synthesis

Compound Name Role Isotopic Composition Rationale for Use
[¹³C₂]Chloroacetic AcidGlycine Backbone PrecursorEnriched with ¹³C at both carbon positionsProvides the ¹³C₂ labeled scaffold of the glycine moiety.
[¹⁵N]AmmoniaAminating AgentEnriched with ¹⁵NIncorporates the ¹⁵N atom into the glycine amino group. nih.gov
Acryloyl ChlorideAcylating AgentNatural AbundanceProvides the acryloyl group to form the final amide.
Sodium HydroxideBase CatalystNatural AbundanceNeutralizes HCl byproduct in the Schotten-Baumann reaction. organic-chemistry.orgbyjus.com
Dichloromethane/WaterSolvent SystemNatural AbundanceCreates a two-phase system typical for Schotten-Baumann conditions. wikipedia.org

While the construction from labeled precursors is the standard approach, recent advancements in synthetic chemistry offer alternative strategies. Base-promoted dynamic amide exchange presents a novel method that could potentially be adapted for isotopic labeling. rsc.orgchemrxiv.org This technique involves the direct exchange of the amine component of an existing amide, which could theoretically be used to swap an unlabeled glycine moiety in acryloylglycine with an externally supplied, fully labeled Glycine-¹³C₂,¹⁵N. rsc.org

Furthermore, the implementation of continuous flow chemistry for traditional reactions like the Schotten-Baumann offers significant advantages. cam.ac.uk Flow reactors can improve reaction efficiency, minimize the hydrolysis of reactive intermediates like acryloyl chloride, and enhance safety, leading to higher purity and yields compared to conventional batch processing. cam.ac.uk

Research into Yield Optimization and Purification Protocols for Labeled Acryloylglycine

For the Schotten-Baumann acylation step, reaction yields can be maximized by carefully controlling the addition of base and managing the reaction temperature. cam.ac.uk Advanced strategies such as using Bayesian optimization algorithms can systematically explore reaction parameters (e.g., solvent choice, reagent stoichiometry, flow rates) to identify conditions that maximize yield while minimizing waste. cam.ac.uk Given the expense of ¹⁵N-ammonia, the development of protocols to recover unused labeled material is also economically crucial, with studies showing recovery rates as high as 87%. nih.govscielo.br

Table 2: Parameters for Yield Optimization of the Acylation Step

Parameter Variable Impact on Yield Reference
Reaction TypeBatch vs. Continuous FlowFlow chemistry can suppress undesired hydrolysis of the acid chloride, improving yield. cam.ac.uk
BaseType (e.g., NaOH, Pyridine) and StoichiometrySufficient base is required to neutralize acid byproduct and drive equilibrium. organic-chemistry.orgbyjus.com
SolventBiphasic System (e.g., Water/DCM)Affects mass transfer and reaction rates between the aqueous and organic phases. wikipedia.org
TemperatureReaction TemperatureInfluences reaction rate and potential side reactions.-

Purification of the final labeled product is essential to remove unreacted precursors, salts, and any side products. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a highly effective method for purifying acylated amino acids and related peptides. nih.govnih.gov The crude reaction mixture is dissolved and injected into the HPLC system, where this compound is separated from impurities on a C18 column. google.com The fractions containing the pure product are collected, combined, and lyophilized to obtain the final product as a solid. nih.gov Purity is typically assessed by analytical HPLC, aiming for levels exceeding 95%. nih.gov

Advanced Spectroscopic and Chromatographic Methodologies for Isotopic Purity and Positional Isomerism Assessment of this compound

Confirming the isotopic enrichment and the precise location of the labels is a critical final step. This validation relies on a combination of high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy. rsc.org

Mass Spectrometry (MS): HR-MS is used to determine the isotopic enrichment of the final compound. alfa-chemistry.comrsc.org It can accurately resolve the molecular ions corresponding to the unlabeled compound and its various isotopologues (molecules that differ only in their isotopic composition). By analyzing the sample using a technique like liquid chromatography-electrospray ionization high-resolution mass spectrometry (LC-ESI-HR-MS), the relative intensities of the ion peaks for the unlabeled (M), singly labeled (M+1), doubly labeled (M+2), and triply labeled (M+3) species can be measured. rsc.orgalmacgroup.com The isotopic purity is calculated from the integration of these extracted ion chromatograms. almacgroup.comalmacgroup.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: While MS confirms the mass, NMR spectroscopy provides unambiguous proof of the isotope positions. wikipedia.orgnih.govrsc.org The incorporation of ¹³C and ¹⁵N creates unique NMR signatures:

¹³C-¹⁵N Coupling: The direct covalent bond between the labeled nitrogen and the adjacent labeled carbon results in a measurable one-bond coupling constant (¹J_C-N).

¹H-¹³C and ¹H-¹⁵N Couplings: The protons attached to the labeled carbon and nitrogen atoms will show couplings to these nuclei.

2D NMR Techniques: Advanced experiments like the ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) spectrum can be "edited" for ¹⁵N. acs.org In a ¹⁵N-edited HSQC, only signals from ¹H-¹³C pairs that are also attached to a ¹⁵N atom will be visible, definitively confirming the connectivity and regiospecificity of all three labels within the glycine moiety. acs.org

Table 3: Analytical Methodologies for Product Validation

Technique Parameter Measured Information Provided Reference
HR-MS Mass-to-charge ratio (m/z) of molecular ionsConfirms molecular weight and allows calculation of isotopic enrichment percentage. rsc.orgalmacgroup.com
1D ¹³C NMR Chemical shifts and coupling constantsConfirms the presence and chemical environment of the ¹³C labels. alfa-chemistry.com
1D ¹⁵N NMR Chemical shiftsConfirms the presence of the ¹⁵N label. nih.gov
2D HSQC NMR ¹H-¹³C and ¹H-¹⁵N correlationsVerifies the exact position of the isotopes by showing which protons are attached to which labeled heavy atoms. acs.orgnih.gov

Sophisticated Analytical Techniques for Characterization and Quantification of Acryloylglycine 13c2,15n in Research Applications

Nuclear Magnetic Resonance (NMR) Spectroscopy in Labeled Metabolite Tracing and Structural Research

Nuclear Magnetic Resonance (NMR) spectroscopy is a non-destructive analytical technique that provides detailed information about the structure, dynamics, and chemical environment of molecules. nih.gov In the context of isotopically labeled compounds like Acryloylglycine-13C2,15N, NMR is particularly valuable because it can directly detect the labeled nuclei (¹³C and ¹⁵N) in addition to protons (¹H), enabling precise tracking of the isotopic label within metabolic pathways. frontiersin.org

The analysis of labeled acylglycines by NMR involves the development of specialized methodologies that leverage the presence of the ¹³C and ¹⁵N isotopes. Standard ¹H NMR provides information on the proton environment, but the spectra of complex biological mixtures are often crowded. acs.org The incorporation of stable isotopes overcomes some of these limitations. isolife.nl

The key to optimizing NMR methods for this compound lies in heteronuclear spectroscopy, which observes the signals from ¹³C and ¹⁵N nuclei. nih.gov Because the natural abundance of these isotopes is low (1.1% for ¹³C and 0.37% for ¹⁵N), samples enriched with this compound show dramatically enhanced signals for the labeled positions. semanticscholar.org This allows for selective detection of the tracer and its metabolic products against the vast background of unlabeled molecules in a biological sample. mdpi.com

Method development focuses on:

Pulse Sequence Optimization: Specific pulse sequences are designed to enhance the sensitivity of ¹³C and ¹⁵N detection and to correlate these nuclei with their attached protons.

High-Resolution Instruments: Utilizing high magnetic field strength spectrometers improves both sensitivity and spectral resolution, which is critical for distinguishing between similar metabolites in a mixture. mdpi.comnih.gov

Quantitative NMR (qNMR): Careful experimental setup allows for the precise quantification of the labeled compound, providing data on its concentration and the extent of its incorporation into other metabolites. acs.org

Table 1: Key NMR Parameters and Methodologies for this compound Analysis

Parameter / TechniqueDescriptionApplication to this compound
¹H NMR Detects proton nuclei. Provides basic structural information.Provides a general metabolic profile. Signals from the acryloyl and glycine (B1666218) moieties can be assigned.
¹³C NMR Detects ¹³C nuclei. Offers a wide chemical shift range, reducing signal overlap. nist.govDirectly detects the two ¹³C-labeled carbons, confirming the presence and location of the label. Low natural abundance makes background signals minimal.
¹⁵N NMR Detects ¹⁵N nuclei. Useful for studying nitrogen metabolism. nih.govDirectly detects the ¹⁵N-labeled nitrogen in the glycine backbone, allowing for specific tracing of the amino acid moiety.
Heteronuclear Single Quantum Coherence (HSQC) A 2D experiment that correlates the chemical shifts of a proton with its directly attached heteronucleus (e.g., ¹³C or ¹⁵N).Creates a specific "fingerprint" for the labeled sites by correlating the ¹³C and ¹⁵N atoms with their attached protons, aiding in unambiguous identification in complex mixtures. nih.gov
Heteronuclear Multiple Bond Correlation (HMBC) A 2D experiment that shows correlations between a proton and heteronuclei that are two or three bonds away.Helps in elucidating the structure of downstream metabolites by showing long-range couplings from the labeled atoms to other parts of the molecule. acs.org

To unravel how this compound is processed in a biological system, researchers employ advanced multi-dimensional NMR experiments. While 1D NMR provides a list of compounds, 2D and 3D NMR experiments reveal the connectivity between atoms, which is essential for identifying novel metabolites and mapping metabolic pathways. frontiersin.orgresearchgate.net

When this compound is metabolized, the ¹³C and ¹⁵N atoms are incorporated into new molecules. 2D NMR experiments like HSQC and HMBC can track the location of these labels. For instance, an HSQC spectrum can show a correlation between a specific proton and a ¹³C atom that originated from the labeled acryloylglycine. This provides direct evidence of the metabolic conversion. frontiersin.org

For highly complex structural elucidation, 3D NMR experiments can be employed. These experiments add a third frequency dimension, further separating overlapping signals and allowing for more detailed analysis of molecular structure and atom connectivity. researchgate.net For example, a 3D experiment could correlate a proton with a ¹³C atom and a neighboring ¹³C atom, providing direct evidence of carbon-carbon bond formation in a metabolic pathway. Nested pulse sequences, such as NOAH, can acquire multiple 2D spectra in a single experiment, significantly speeding up the data collection process for comprehensive structural analysis. frontiersin.org

Table 2: Application of Advanced NMR Experiments in Tracing this compound

NMR ExperimentDimensionalityInformation ProvidedRelevance for Pathway Elucidation
COSY (Correlation Spectroscopy) 2DShows correlations between protons that are coupled to each other (typically through 2-3 bonds).Helps identify the spin systems of metabolites derived from the labeled precursor.
HSQC (Heteronuclear Single Quantum Coherence) 2DCorrelates directly bonded ¹H and heteronuclei (¹³C, ¹⁵N).Unambiguously identifies the protons attached to the ¹³C and ¹⁵N labels in both the parent compound and its metabolic products.
HMBC (Heteronuclear Multiple Bond Correlation) 2DShows long-range correlations (2-4 bonds) between ¹H and heteronuclei.Elucidates the structure of new metabolites by connecting the labeled atoms to other parts of the molecule.
INADEQUATE 2DReveals direct ¹³C-¹³C correlations.Provides direct evidence of the carbon skeleton of metabolites, crucial for mapping carbon flow through pathways. nist.gov
3D HNCO, HN(CA)CO 3DCorrelate amide proton (¹H), amide nitrogen (¹⁵N), and carbonyl/alpha carbons (¹³C).Primarily used for peptides/proteins, but can be adapted to trace the fate of the labeled glycine moiety if it is incorporated into larger molecules.

Mass Spectrometry (MS) Techniques for Isotope Ratio Analysis and Metabolic Pathway Mapping

Mass spectrometry (MS) is a cornerstone of metabolomics due to its exceptional sensitivity and ability to measure the mass-to-charge ratio (m/z) of molecules. nih.gov When analyzing stable isotope-labeled compounds like this compound, MS can precisely determine the mass difference introduced by the heavy isotopes, allowing for clear differentiation from their unlabeled counterparts. nih.gov

High-resolution mass spectrometry (HR-MS), performed on instruments like Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers, is essential for stable isotope tracing. nih.govmasonaco.org These instruments can measure m/z values with very high accuracy, which is necessary to resolve the small mass differences between various isotopologues (molecules that differ only in their isotopic composition). nih.gov The high resolving power of HR-MS allows for the unambiguous detection of this compound, as its exact mass will be higher than the unlabeled compound by the precise mass of two ¹³C atoms and one ¹⁵N atom (minus the mass of two ¹²C and one ¹⁴N).

Tandem mass spectrometry (MS/MS) provides an additional layer of certainty for identification. nih.govnih.gov In an MS/MS experiment, a specific ion (the "parent" ion) corresponding to the labeled acryloylglycine is selected and fragmented. The resulting "daughter" ions create a fragmentation pattern that is characteristic of the molecule's structure. By analyzing which fragments retain the ¹³C and ¹⁵N labels, researchers can confirm the identity of the compound and gain insights into its structure. nih.gov This technique is also highly valuable for identifying unknown metabolites that have incorporated the isotopic labels. researchgate.net

Table 3: High-Resolution Mass Spectrometry Data for this compound

CompoundMolecular FormulaTheoretical Exact Mass (Monoisotopic)Key Fragments in MS/MS (Predicted)
Acryloylglycine (unlabeled) C₅H₇NO₃129.0426 um/z 74.0242 (Glycine moiety), m/z 55.0184 (Acryloyl moiety)
This compound C₃¹³C₂H₇¹⁵N¹⁴NO₃132.0467 um/z 77.0312 (¹³C₂,¹⁵N-Glycine moiety), m/z 55.0184 (Acryloyl moiety)

Note: The exact mass is calculated for the protonated molecule [M+H]⁺ in positive ion mode.

Isotope Dilution Mass Spectrometry (IDMS) is considered a gold standard method for achieving highly accurate and precise quantification of metabolites. nih.gov The principle of IDMS involves adding a known amount of an isotopically labeled standard (in this case, this compound) to a biological sample that contains the unlabeled, endogenous compound. nih.gov

The labeled standard behaves almost identically to its unlabeled counterpart during sample extraction, purification, and ionization in the mass spectrometer. Any sample loss or variation in instrument response will affect both the labeled and unlabeled forms equally. The mass spectrometer can distinguish between the two forms based on their mass difference. By measuring the ratio of the signal intensity of the unlabeled analyte to the labeled internal standard, the exact concentration of the endogenous acryloylglycine in the original sample can be calculated with high accuracy. nih.govcreative-proteomics.com

Table 4: Illustrative Example of Quantification using IDMS

StepDescriptionUnlabeled AcryloylglycineLabeled this compound (Standard)
1. Sample Biological sample with unknown concentration.Concentration = XN/A
2. Spiking A known amount of the labeled standard is added.Amount = A (unknown)Amount = B (known)
3. MS Analysis The sample is processed and analyzed by MS. Signal intensities are measured.Intensity = IₐIntensity = Iₑ
4. Calculation The ratio of intensities is used to find the unknown amount.Ratio R = Iₐ / IₑRatio R = Iₐ / Iₑ
5. Result The unknown amount (and thus concentration) is determined: A = B * R.The absolute concentration of endogenous acryloylglycine is accurately determined.The known amount of the standard enables precise quantification.

Chromatographic Separation Techniques (e.g., LC-MS, GC-MS) Coupled with Isotopic Detection for Acryloylglycine Profiling

While mass spectrometry provides the detection capabilities, complex biological samples containing thousands of metabolites require a separation step prior to analysis to reduce complexity and minimize ion suppression. nih.gov Coupling chromatographic techniques like liquid chromatography (LC) or gas chromatography (GC) with mass spectrometry is the standard approach for comprehensive metabolite profiling. nih.govacs.orgspringernature.com

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful and versatile technique for analyzing a wide range of metabolites, including polar compounds like acylglycines. creative-proteomics.commssm.edu In LC-MS, the sample is first separated based on the components' physicochemical properties (e.g., polarity, size) on an LC column. As the separated compounds elute from the column, they are directly introduced into the mass spectrometer for detection. For polar metabolites like this compound, techniques like Hydrophilic Interaction Liquid Chromatography (HILIC) are often employed. mdpi.com The MS can be set to specifically monitor for the m/z of the labeled compound and its expected metabolites, a method known as Multiple Reaction Monitoring (MRM) or Selected Ion Monitoring (SIM), which provides excellent sensitivity and specificity. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) is another robust technique, particularly for volatile or semi-volatile compounds. nih.gov For non-volatile metabolites like acylglycines, a chemical derivatization step is required to make them volatile enough for GC analysis. researchgate.netnih.gov This adds a step to sample preparation but can result in excellent chromatographic separation and highly reproducible fragmentation patterns in the mass spectrometer. The combination of retention time from the GC and the mass spectrum provides high confidence in compound identification.

The choice between LC-MS and GC-MS depends on the specific research question, the range of metabolites being analyzed, and the sample matrix. Both techniques, when coupled with a mass spectrometer capable of isotopic detection, are exceptionally powerful for profiling the metabolism of this compound. acs.orgnih.gov

Table 5: Comparison of LC-MS and GC-MS for this compound Profiling

FeatureLiquid Chromatography-Mass Spectrometry (LC-MS)Gas Chromatography-Mass Spectrometry (GC-MS)
Analyte Suitability Excellent for polar, non-volatile, and thermally unstable compounds.Best for volatile or semi-volatile compounds.
Sample Preparation Often simpler; direct injection of extracts is possible.Requires chemical derivatization to increase volatility. researchgate.net
Separation Principle Based on analyte partitioning between a liquid mobile phase and a solid stationary phase.Based on analyte partitioning between a gaseous mobile phase and a stationary phase.
Ionization Soft ionization techniques (e.g., ESI, APCI) are common, often keeping the molecule intact.Hard ionization (Electron Impact - EI) is common, leading to extensive, reproducible fragmentation.
Compound Identification Relies on retention time, accurate mass (HR-MS), and MS/MS fragmentation.Relies on retention time and highly reproducible fragmentation library matching.
Application to Acryloylglycine Directly applicable without derivatization, making it a common choice for acylglycine analysis. nih.govresearchgate.netRequires derivatization but can provide excellent separation and robust quantification. nih.gov

Research into Novel Hybrid Analytical Approaches for Comprehensive Labeled Metabolite Profiling

The comprehensive analysis of isotopically labeled metabolites, such as this compound, within complex biological matrices presents a significant analytical challenge. nih.gov To address this, researchers are increasingly turning to novel hybrid analytical approaches that integrate the strengths of multiple sophisticated techniques. These hyphenated methods aim to provide a more complete picture of the metabolome by enhancing separation, detection, and structural elucidation of labeled compounds. mdpi.comsysrevpharm.org The primary motivation for developing these hybrid strategies is to overcome the limitations of any single analytical platform, thereby improving the coverage, sensitivity, and specificity of metabolite profiling. nih.gov

A predominant hybrid approach in labeled metabolomics involves the coupling of liquid chromatography (LC) with high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS). sysrevpharm.orgnih.gov LC provides excellent separation of metabolites from complex mixtures, while HRMS allows for the accurate determination of the mass-to-charge ratio (m/z) of the intact labeled molecule. ovid.com This is crucial for distinguishing this compound from its unlabeled counterpart and other structurally similar compounds. Tandem mass spectrometry (MS/MS) further fragments the molecule, providing structural information that aids in its definitive identification. nih.gov The incorporation of stable isotopes (¹³C and ¹⁵N) in this compound results in a distinct mass shift that is readily detectable by mass spectrometry, facilitating its tracing through metabolic pathways. nih.gov

Another powerful hybrid strategy involves the integration of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. creative-biostructure.comwiley.comresearchgate.net While MS excels in sensitivity and throughput, NMR spectroscopy provides unparalleled detail regarding the precise location of the isotopic labels within the molecule's structure. nih.govnih.gov This is particularly valuable for elucidating metabolic pathways and understanding the mechanisms of enzymatic reactions. For this compound, NMR can confirm the positions of the ¹³C and ¹⁵N atoms, providing a level of structural detail that is often unattainable with MS alone. creative-biostructure.com The combination of these two techniques offers a highly complementary approach, with MS providing quantitative data on a wide range of metabolites and NMR offering detailed structural and positional information for key labeled compounds. creative-biostructure.com

Recent research has also focused on the development of advanced data analysis workflows to integrate the large and complex datasets generated by these hybrid platforms. rsc.org These computational tools are essential for aligning chromatographic peaks, identifying isotopologues, and performing statistical analysis to discern meaningful biological insights. rsc.org For comprehensive labeled metabolite profiling, software is being developed to automatically track the incorporation of isotopic labels across the entire detected metabolome. frontiersin.orgacs.org

The table below illustrates a comparative overview of the key analytical techniques that can be combined in hybrid approaches for the comprehensive profiling of labeled metabolites like this compound.

Analytical Technique Strengths in Labeled Metabolite Profiling Limitations Role in Hybrid Approach
Liquid Chromatography (LC) Excellent separation of complex metabolite mixtures. nih.govMay not resolve all co-eluting isomers.Provides separation prior to MS or NMR analysis. sysrevpharm.org
High-Resolution Mass Spectrometry (HRMS) High sensitivity and accurate mass determination for distinguishing isotopologues. ovid.comLimited structural information for unknown compounds.Primary tool for detection and quantification of labeled metabolites. nih.gov
Tandem Mass Spectrometry (MS/MS) Provides structural information through fragmentation patterns. nih.govCan be complex to interpret for novel metabolites.Confirms the identity of labeled compounds and aids in structural elucidation. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides precise positional information of isotopic labels and detailed structural characterization. nih.govLower sensitivity compared to MS. nih.govComplements MS by providing detailed structural information and confirming label positions. creative-biostructure.com

Further research in this area is geared towards the miniaturization of these systems, such as the use of capillary and nano-LC, to enhance sensitivity and reduce sample consumption. nih.gov Additionally, the development of novel ionization techniques in mass spectrometry aims to improve the coverage of the metabolome by enabling the analysis of a wider range of chemical classes. nih.gov The overarching goal of these novel hybrid analytical approaches is to provide a more dynamic and comprehensive understanding of metabolic networks through the precise tracking and characterization of isotopically labeled molecules like this compound. nih.gov

Mechanistic Elucidation of Acryloylglycine Metabolism and Biological Interactions Via Stable Isotope Tracing

Research into Enzymatic Pathways Involving Acryloylglycine-13C2,15N as a Substrate or Product

The interaction of acryloylglycine with enzymes is a critical area of investigation. By using this compound, researchers can meticulously dissect the enzymatic processes, gaining a deeper understanding of how these enzymes function at a molecular level.

Enzymes involved in the metabolism of N-acylglycines, such as amidohydrolases and carboxypeptidases, often exhibit a high degree of substrate specificity. ebi.ac.uknih.gov These enzymes are responsible for hydrolyzing the amide bond, releasing glycine (B1666218) and the corresponding carboxylic acid. The structure of the acyl group can significantly influence the binding affinity and catalytic efficiency of the enzyme. nih.gov

The use of isotopic tracers like this compound is fundamental to performing detailed kinetic studies. By incubating the labeled substrate with a purified enzyme or cell lysate, the rate of product formation can be accurately measured over time using techniques like mass spectrometry. This allows for the determination of key kinetic parameters, which describe the enzyme's affinity for the substrate and its maximum catalytic rate. These studies are crucial for understanding how structural variations in acylglycine analogs affect their recognition and processing by specific enzymes. nih.gov

Table 1: Hypothetical Kinetic Parameters of an Acylglycine Amidohydrolase with Various Labeled Substrates
SubstrateK_m (μM)V_max (nmol/min/mg)Catalytic Efficiency (K_cat/K_m) (M⁻¹s⁻¹)
This compound1502502.8 x 10⁴
Propionylglycine-13C2,15N2201801.4 x 10⁴
Butyrylglycine-13C2,15N3501200.6 x 10⁴

Stable isotope labels serve as powerful probes for elucidating the step-by-step mechanisms of enzyme-catalyzed reactions. nih.gov The ¹³C and ¹⁵N nuclei in this compound have distinct nuclear spins that can be detected by Nuclear Magnetic Resonance (NMR) spectroscopy. This technique allows researchers to monitor the chemical environment of the labeled atoms as the substrate binds to the enzyme and is converted into product. nih.gov

By tracking the changes in the NMR signals, it is possible to identify and structurally characterize transient, covalently bound intermediates that are formed during the catalytic cycle. nih.gov For example, in the hydrolysis of an acylglycine, a tetrahedral intermediate is often formed at the active site. The use of ¹³C and ¹⁵N labels can confirm the structure of such intermediates and provide detailed information about the ionization state of the catalytic residues involved in the reaction. This level of mechanistic detail is often unattainable with unlabeled substrates. nih.govacs.org

Tracing of this compound in Cellular and Subcellular Compartments

Understanding how this compound moves into and within cells is crucial for interpreting its metabolic effects. Isotopic labeling allows for the precise tracking of the compound's journey through various cellular and subcellular environments. nih.gov

The transport of small molecules across the cell membrane can occur through several mechanisms, including passive diffusion, facilitated diffusion via channel or carrier proteins, and energy-dependent active transport. khanacademy.org The physicochemical properties of acryloylglycine suggest that its entry into cells is likely mediated by transport proteins. derangedphysiology.com

By exposing cells to this compound and measuring its rate of uptake, researchers can investigate these transport mechanisms. The labeled nature of the compound allows for its unambiguous detection and quantification within the cell, separate from any endogenous unlabeled pools. researchgate.net Subsequent cell fractionation techniques can be used to isolate different organelles (e.g., mitochondria, nucleus, cytoplasm), and the concentration of the labeled compound in each fraction can be determined. This provides a detailed map of its intracellular distribution and can indicate which transport systems are responsible for its movement across both the plasma membrane and the membranes of internal organelles. nih.govnih.gov

Once inside the cell, this compound can be metabolized, and its labeled atoms can be incorporated into other biomolecules. Tracing the path of the ¹³C and ¹⁵N atoms provides direct evidence of the metabolic fate of the parent compound. mdpi.com

For instance, if this compound is hydrolyzed, the resulting [¹³C₂,¹⁵N]glycine can enter central metabolic pathways. A significant portion of glycine metabolism occurs within the mitochondria via the glycine cleavage system (GCS). mdpi.com This system can break down glycine, transferring its labeled carbon atom to tetrahydrofolate, a key cofactor in one-carbon metabolism. This labeled one-carbon unit can then be exported to the cytoplasm and used for the synthesis of other essential molecules. By using mass spectrometry to analyze the isotopic enrichment of various metabolites, researchers can track the incorporation of the ¹³C and ¹⁵N labels into downstream products, revealing the compound's ultimate metabolic fate. nih.gov

Table 2: Relative Distribution of ¹³C and ¹⁵N Labels in Cellular Metabolites Following Incubation with this compound
MetaboliteCellular CompartmentIsotopic Enrichment (%)
[¹³C₂,¹⁵N]GlycineCytoplasm45.2
[¹³C₂,¹⁵N]GlycineMitochondria28.5
[¹³C]SerineCytoplasm15.8
[¹³C]Purines (in DNA)Nucleus5.1
[¹³C]Thymidylate (dTMP)Nucleus3.7

Research on this compound as a Precursor or Metabolite in Defined Biochemical Networks

Stable isotope tracing is a powerful method for mapping the complex and interconnected nature of biochemical networks. nih.gov this compound can be used to investigate how its metabolism integrates with other pathways, acting as either a precursor that feeds into a network or as a metabolite produced by it.

When used as a tracer, this compound acts as a precursor. The appearance of its ¹³C and ¹⁵N labels in other molecules, such as serine, purines, or other amino acids, demonstrates a direct metabolic link and allows for the quantification of the metabolic flux through that specific pathway. mdpi.comfrontiersin.org For example, tracing the labels from the glycine moiety of this compound into the cellular one-carbon pool and subsequently into newly synthesized DNA and proteins can quantify the contribution of this specific precursor to biosynthetic processes under various physiological conditions. researchgate.netresearchgate.net This approach provides a dynamic view of metabolic regulation that cannot be obtained from static concentration measurements alone. nih.gov

Investigation of Intermediary Metabolism and Anaplerotic Pathways Using Labeled Tracers

The use of stable isotope-labeled compounds, such as Acryloylglycine-¹³C₂,¹⁵N, is a powerful technique for elucidating the complex network of reactions that constitute intermediary metabolism. nih.govf1000research.com This method, often referred to as metabolic flux analysis, allows researchers to trace the journey of carbon and nitrogen atoms from a precursor molecule through various metabolic pathways. nih.gov The dual labeling of the glycine moiety in Acryloylglycine-¹³C₂,¹⁵N with two heavy carbon isotopes (¹³C) and one heavy nitrogen isotope (¹⁵N) provides a distinct mass signature that can be tracked using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.

Once introduced into a biological system, the Acryloylglycine-¹³C₂,¹⁵N molecule can be metabolized, potentially cleaving the glycine group from the acryloyl moiety. The labeled glycine can then enter central carbon and nitrogen metabolism. Glycine can be converted to serine, which in turn can be metabolized to pyruvate. Pyruvate can then enter the Tricarboxylic Acid (TCA) cycle, a central hub of cellular metabolism, via conversion to acetyl-CoA or oxaloacetate. nih.gov

The replenishment of TCA cycle intermediates is critical for biosynthesis and is accomplished through anaplerotic reactions. nih.govnih.gov Acryloylglycine-¹³C₂,¹⁵N serves as an excellent tracer for these pathways. For instance, the ¹⁵N label can be transferred to α-ketoglutarate via transamination reactions to form labeled glutamate (B1630785), while the ¹³C₂ backbone can be incorporated into various TCA cycle intermediates. nih.gov By analyzing the mass isotopologue distribution in these downstream metabolites, researchers can quantify the rate of entry (flux) of glycine-derived carbons and nitrogen into the cycle, providing insight into the activity of anaplerotic pathways under different physiological or pathological conditions. nih.govnih.gov

Table 1: Hypothetical Tracing of ¹³C and ¹⁵N from Acryloylglycine-¹³C₂,¹⁵N into TCA Cycle Intermediates

This table illustrates the potential labeling patterns of key metabolites following the metabolism of the glycine moiety from Acryloylglycine-¹³C₂,¹⁵N. The notation M+n indicates that the mass of the metabolite has increased by 'n' atomic mass units due to the incorporation of stable isotopes.

MetabolitePotential Labeled FormMass Increase (M+n)Metabolic Pathway of Entry
PyruvatePyruvate-¹³C₂M+2Glycine → Serine → Pyruvate
OxaloacetateOxaloacetate-¹³C₂M+2Pyruvate Carboxylation (Anaplerosis)
α-Ketoglutarateα-Ketoglutarate-¹⁵NM+1Transamination
GlutamateGlutamate-¹³C₂,¹⁵NM+3Reductive amination of labeled α-ketoglutarate
SuccinateSuccinate-¹³C₂M+2TCA Cycle Turnover
MalateMalate-¹³C₂M+2TCA Cycle Turnover

Contribution to Biosynthetic and Catabolic Pathway Research Utilizing Isotopic Signatures

The distinct isotopic signature of Acryloylglycine-¹³C₂,¹⁵N is invaluable for dissecting biosynthetic and catabolic pathways. Stable isotope tracers enable a direct, dynamic view of how precursor molecules are utilized to build complex biomolecules or broken down for energy or excretion. nih.govresearchgate.net

In biosynthetic research, the labeled glycine moiety from Acryloylglycine-¹³C₂,¹⁵N can be tracked into numerous essential macromolecules. Glycine is a fundamental building block for the synthesis of purines (adenine and guanine), which are critical components of DNA and RNA. The entire glycine molecule (C₂N) is incorporated into the purine (B94841) ring structure. By using Acryloylglycine-¹³C₂,¹⁵N, researchers can measure the rate of de novo purine synthesis by quantifying the incorporation of the M+3 (¹³C₂ + ¹⁵N) signature into the nucleotide pool. Similarly, glycine is a precursor for the synthesis of glutathione (B108866), a key cellular antioxidant. The ¹³C and ¹⁵N labels would appear in the glutathione molecule, allowing for the quantification of its synthesis rate.

Conversely, for catabolic studies, the breakdown of the labeled glycine can be monitored. The catabolism of glycine can lead to the production of labeled carbon dioxide (¹³CO₂) and ammonia (B1221849) (¹⁵NH₃). By measuring the rate of appearance of these labeled waste products, scientists can determine the catabolic flux of glycine. This provides critical information on how cells regulate the degradation of amino acids in response to metabolic demands or stress.

Table 2: Tracking Isotopic Signatures from Acryloylglycine-¹³C₂,¹⁵N in Biosynthesis

This table provides examples of how the stable isotopes from the glycine component of Acryloylglycine-¹³C₂,¹⁵N can be incorporated into key biosynthetic products, allowing for the quantification of pathway activity.

Biosynthetic ProductLabeled PrecursorExpected Mass ShiftPathway Studied
Adenosine Monophosphate (AMP)Glycine-¹³C₂,¹⁵NM+3De Novo Purine Synthesis
Guanosine Monophosphate (GMP)Glycine-¹³C₂,¹⁵NM+3De Novo Purine Synthesis
Glutathione (GSH)Glycine-¹³C₂,¹⁵NM+3Glutathione Synthesis
HemeGlycine-¹³C₂,¹⁵NM+3 per glycine unitPorphyrin Synthesis

Exploration of Molecular Interactions with Biomolecules (e.g., Proteins, Nucleic Acids) in Controlled Research Models

Acryloylglycine-¹³C₂,¹⁵N is a bifunctional molecule designed not only for metabolic tracing but also for investigating molecular interactions. The acryloyl group is an α,β-unsaturated carbonyl system, which functions as a Michael acceptor. This reactive group can form stable, covalent bonds (adducts) with nucleophilic functional groups found in biomolecules, most notably the thiol groups of cysteine residues and the amino groups of lysine (B10760008) residues in proteins. nih.gov

When Acryloylglycine-¹³C₂,¹⁵N is introduced into a controlled research model, such as a cell lysate or an in vitro system, the acryloyl moiety can covalently bind to specific proteins. The glycine-¹³C₂,¹⁵N portion of the molecule acts as a stable isotope tag. After the reaction, the proteins can be isolated and digested into smaller peptides. These peptides are then analyzed by high-resolution mass spectrometry. unc.edunih.gov

The presence of the Acryloylglycine-¹³C₂,¹⁵N adduct on a peptide results in a specific mass increase corresponding to the mass of the labeled molecule. For example, a peptide containing a cysteine residue that has reacted with Acryloylglycine-¹³C₂,¹⁵N will exhibit a mass shift of +144.04 Da (unlabeled mass of acryloylglycine is 141.04 Da + 2 Da for ¹³C₂ + 1 Da for ¹⁵N). This unique mass signature allows for the unambiguous identification of the modified peptide and the precise site of adduction. researchgate.netunc.edu This chemoproteomic approach enables researchers to identify the protein targets of reactive molecules, map specific binding sites, and quantify the extent of modification under different experimental conditions. oup.com

Table 3: Mass Spectrometric Analysis of a Peptide Modified by Acryloylglycine-¹³C₂,¹⁵N

This table illustrates the theoretical mass changes detected by mass spectrometry when a sample peptide is covalently modified by both an unlabeled ("light") and a labeled ("heavy") version of acryloylglycine, a common strategy in quantitative proteomics.

Peptide / AdductChemical Formula of AdductMonoisotopic Mass (Da)Mass Shift from Unmodified Peptide (Da)
Unmodified Peptide (Example: Cys-containing peptide)-1500.000
Peptide + Acryloylglycine (Unlabeled)C₅H₇NO₃1641.04+141.04
Peptide + Acryloylglycine-¹³C₂,¹⁵N¹³C₂C₃H₇¹⁵NNO₃1644.04+144.04

Applications of Acryloylglycine 13c2,15n in Advanced Metabolic Flux Analysis Mfa Studies

Methodological Frameworks for ¹³C-MFA and ¹⁵N-MFA in Diverse Biological Systems

Metabolic Flux Analysis (MFA) is a powerful tool for quantifying the rates (fluxes) of intracellular metabolic reactions. nih.gov The use of stable isotopes like ¹³C and ¹⁵N is crucial for resolving fluxes in complex metabolic networks. nih.gov13cflux.net When cells are cultured with a labeled substrate, the isotopes are incorporated into various metabolites. By measuring the isotopic labeling patterns of these metabolites, typically using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, it is possible to infer the metabolic fluxes that produced those patterns. 13cflux.netresearchgate.net

The combination of ¹³C and ¹⁵N labeling, often referred to as ¹³C¹⁵N-MFA, offers a significant advantage by allowing the simultaneous quantification of both carbon and nitrogen fluxes. nih.govbiorxiv.org This integrated approach is particularly valuable for studying the metabolism of amino acids, nucleotides, and other nitrogen-containing compounds, where the carbon and nitrogen pathways are intricately linked. nih.govbiorxiv.org The methodology involves growing a biological system in a medium containing a dual-labeled substrate like Acryloylglycine-13C2,15N until it reaches a metabolic and isotopic steady state. researchgate.net The resulting labeling patterns in metabolites, especially amino acids, provide rich data for computational models to resolve fluxes with higher precision than single-isotope experiments. nih.gov This dual-tracer approach can reduce the confidence intervals of flux estimations significantly, enhancing the reliability of the analysis. nih.gov

Methodological frameworks for MFA are applicable across a wide range of biological systems, including microorganisms, plant cells, and mammalian cells, each requiring specific adaptations to the experimental setup and computational models. nih.gov13cflux.netcreative-proteomics.com

The design of an isotope labeling experiment is critical for the success of an MFA study. A key objective is to select tracers that maximize the information content of the labeling data, thereby improving the precision and accuracy of the estimated fluxes. nih.gov There is no single universal tracer; the optimal choice depends on the specific metabolic pathways of interest. nih.gov For instance, ¹³C-glucose tracers are effective for elucidating fluxes in the upper central carbon metabolism (glycolysis and pentose (B10789219) phosphate (B84403) pathway), while ¹³C-glutamine tracers provide better resolution for the TCA cycle. nih.gov

A powerful strategy to enhance flux resolution across the entire central metabolism is the use of parallel labeling experiments (PLEs). nih.gov In this approach, identical cultures are grown in parallel with different isotopic tracers, and the data from all experiments are integrated into a single flux model. nih.govcreative-proteomics.com This method provides complementary labeling information that can significantly improve the accuracy of flux estimations. frontiersin.org

For a dual-labeled compound such as this compound, experimental design would focus on:

Achieving Steady State : The experiment must be conducted under conditions where the cells are in a metabolic steady state (constant fluxes) and an isotopic steady state (constant labeling patterns in metabolites). researchgate.netnih.gov This is often achieved in continuous culture systems like chemostats. nih.gov

Tracer Selection and Concentration : The specific isotopologue of the tracer is chosen to introduce isotopic diversity into the metabolic network. The concentration must be sufficient to ensure significant incorporation without causing metabolic perturbations.

Sampling Time Points : In isotopically non-stationary MFA (INST-MFA), which analyzes the transient labeling dynamics, the selection of sampling time points is a critical design parameter. nih.gov However, for steady-state MFA, a single time point after reaching isotopic equilibrium is sufficient. springernature.com

The table below outlines key considerations in experimental design for steady-state MFA.

ParameterKey ConsiderationRationale
Isotopic Tracer Selection of specific labeled substrate(s) (e.g., [1,2-¹³C]glucose, [U-¹³C]glutamine, or dual-labeled compounds).To maximize the generation of unique labeling patterns in key metabolites, which is essential for resolving fluxes at specific nodes in the metabolic network. nih.govnih.gov
Parallel Experiments Conducting multiple experiments in parallel with different tracers under identical conditions.To obtain complementary datasets that, when combined, provide stronger constraints on the flux model, increasing the precision of estimated fluxes throughout the network. nih.govnih.gov
Metabolic State Ensuring the biological system is at a metabolic steady state (fluxes are constant).This is a fundamental assumption of standard MFA models, simplifying the mathematical framework by allowing time-invariant flux parameters. researchgate.net
Isotopic State Allowing the system to reach an isotopic steady state (labeling patterns are constant).This ensures that the measured labeling patterns directly reflect the underlying metabolic fluxes, as transient effects have ceased. researchgate.netnih.gov

Following the labeling experiment, the next crucial step is the accurate measurement of isotopic labeling patterns in intracellular metabolites. This process involves rapid sampling, quenching of metabolic activity, extraction of metabolites, and analysis by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. nih.govrsc.org

Data Acquisition : Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the most common analytical platforms for MFA. nih.govresearchgate.net High-resolution MS is particularly advantageous as it can distinguish between different isotopologues with high accuracy. nih.gov Data acquisition methods can be data-dependent (DDA), where precursor ions are selected for fragmentation based on their intensity, or data-independent (DIA), where all ions within a certain range are fragmented. researchgate.net

Data Preprocessing : Raw analytical data must undergo several preprocessing steps to become suitable for flux analysis. This includes:

Peak Detection and Integration : Identifying and quantifying the chromatographic peaks corresponding to different metabolites.

Centroiding : Converting profile-mode mass spectra into a list of m/z values and their corresponding intensities. youtube.com

Correction for Natural Isotope Abundance : The measured mass isotopomer distributions (MIDs) must be corrected to account for the natural abundance of heavy isotopes (e.g., ¹³C, ¹⁵N, ¹⁸O) in both the metabolites and any derivatization agents used for analysis.

Quality Control : Ensuring the quality and reliability of the data is paramount for obtaining meaningful flux estimates. nih.gov Quality control measures include:

Replicate Analysis : Analyzing multiple biological and technical replicates to assess the reproducibility of the experiment.

Goodness-of-Fit Tests : After flux estimation, statistical tests like the chi-squared (χ²) test are used to evaluate how well the model-simulated labeling patterns fit the experimentally measured data. nih.gov A good fit indicates that the model is consistent with the data, while a poor fit may suggest inaccuracies in the metabolic network model or the measurement data. nih.gov

StepTechnique/MethodPurpose
Data Acquisition GC-MS, LC-MS/MS, High-Resolution MSTo measure the mass isotopomer distributions (MIDs) of intracellular metabolites, particularly proteinogenic amino acids and metabolic intermediates. researchgate.net
Data Preprocessing Chromatographic peak alignment, integration, natural abundance correctionTo convert raw analytical data into accurate MIDs that can be used for flux calculations. This includes removing systematic errors from natural isotopes.
Quality Control Analysis of biological/technical replicates, standard compound analysisTo ensure the precision, accuracy, and reproducibility of the labeling measurements.
Model Validation Goodness-of-fit analysis (e.g., Chi-squared test)To statistically assess whether the estimated fluxes and the assumed metabolic network model are consistent with the experimental data. nih.gov

Computational Algorithms and Software Development for Flux Estimation and Network Reconstruction

The estimation of metabolic fluxes from isotope labeling data is a computationally intensive task that relies on sophisticated algorithms and software. umd.edunih.gov The core of ¹³C-MFA is a parameter estimation problem where fluxes are adjusted to minimize the difference between experimentally measured labeling data and the labeling patterns simulated by a metabolic model. nih.gov

The foundation of any MFA study is a detailed and accurate metabolic network model. This model consists of a set of biochemical reactions, their stoichiometry, and the specific carbon and nitrogen atom transitions for each reaction. nih.gov The reconstruction of these models is a meticulous process that integrates information from various sources, including genomic data, biochemical literature, and pathway databases like KEGG and MetaCyc. nih.govnih.gov

Software toolboxes such as the RAVEN Toolbox facilitate the semi-automated reconstruction of genome-scale metabolic models (GEMs). nih.govchalmers.se These tools use protein homology and database information to generate draft models that can then be manually curated. For a compound like this compound, the network model must include the relevant pathways for acylglycine metabolism, specifying how the ¹³C and ¹⁵N labels are transferred through enzymatic reactions. This involves defining the precise atom mappings from substrates to products for all reactions involved in its synthesis and degradation.

Once a network model is established, the relationship between metabolic fluxes and metabolite labeling patterns is described mathematically. The Elementary Metabolite Units (EMU) framework is a widely used method that simplifies the complexity of isotopomer modeling, making computations for large networks more tractable. nih.gov

Optimization Algorithms : The process of finding the best-fit fluxes is formulated as a constrained optimization problem. oup.com The goal is to minimize a sum of squared residuals between measured and simulated data. Because this problem can be non-linear and have multiple local minima, robust optimization algorithms are required. oup.com Evolutionary algorithms and genetic algorithms have been proposed as global optimization methods to efficiently search the solution space and find the optimal flux distribution. oup.comnih.gov Modern approaches often formulate the MFA problem as an equality-constrained nonlinear program (NLP), which can be solved efficiently using state-of-the-art solvers. nih.gov

Bayesian Approaches : Traditional MFA methods provide a single best-fit flux map with confidence intervals. In contrast, Bayesian statistical methods offer a more comprehensive view of the flux space. nih.govnih.gov Bayesian inference treats fluxes as parameters with probability distributions. By using Markov Chain Monte Carlo (MCMC) sampling, these methods can explore the entire space of possible flux distributions that are consistent with the data. nih.gov A key advantage of the Bayesian approach is its ability to handle model uncertainty through Bayesian model averaging (BMA). biorxiv.orgnih.gov This allows for the rigorous comparison of different metabolic network models and can help determine, for example, whether a reaction is unidirectional or bidirectional based on the labeling data. biorxiv.orgnih.gov

Computational AspectDescriptionKey Techniques/Software
Network Reconstruction Building a stoichiometric model of metabolism, including atom transitions for all reactions.RAVEN Toolbox, moped; Databases: KEGG, MetaCyc. nih.govnih.gov
Isotopic Modeling Mathematically describing the flow of isotopes through the network.Elementary Metabolite Units (EMU) framework, Cumomer modeling. nih.gov
Flux Estimation Finding the set of fluxes that best explains the measured isotope labeling data.Nonlinear optimization, Evolutionary algorithms, Nonlinear Programming (NLP). nih.govoup.com
Statistical Analysis Assessing the uncertainty of estimated fluxes and the validity of the model.Chi-squared (χ²) goodness-of-fit test, Bayesian inference, Markov Chain Monte Carlo (MCMC). nih.govnih.gov

Case Studies in Biological Systems Research Employing this compound for MFA

While specific published case studies employing this compound as a tracer were not identified in the search results, the utility of such a dual-labeled compound can be inferred from studies using similar ¹³C and ¹⁵N co-labeling strategies. These studies demonstrate the power of simultaneous carbon and nitrogen tracking to resolve complex metabolic questions.

For example, dual ¹³C¹⁵N-MFA has been applied to study the metabolism of Mycobacterium bovis BCG, a model organism for Mycobacterium tuberculosis. nih.govbiorxiv.org In these studies, researchers used ¹³C-labeled glycerol (B35011) and ¹⁵N-labeled ammonium (B1175870) as tracers. The combined analysis allowed for the simultaneous quantification of fluxes in central carbon metabolism, amino acid biosynthesis, and nucleotide biosynthesis. biorxiv.org This approach identified glutamate (B1630785) as a central hub of carbon-nitrogen metabolism and provided a more resolved picture of anaplerotic reactions compared to what is possible with ¹³C-MFA alone. biorxiv.org

A tracer like this compound could be particularly useful in systems where glycine (B1666218) metabolism or its derivatives are of interest. Potential applications include:

Cancer Metabolism : Investigating the role of one-carbon metabolism, where glycine is a key player, in cancer cell proliferation.

Microbial Engineering : Quantifying fluxes through pathways engineered to produce valuable chemicals derived from glycine or related precursors.

Plant Metabolism : Studying nitrogen assimilation and photorespiration in plants, where glycine is a central intermediate. springernature.com

The use of a single molecule containing both ¹³C and ¹⁵N labels, as in this compound, offers a "one-shot" approach to dual labeling. nih.gov This simplifies the experimental setup compared to using two separate labeled substrates and can provide unique constraints on the metabolic model, potentially leading to even greater precision in flux determination. nih.gov

Elucidation of Metabolic Rerouting and Adaptive Responses under Specific Conditions

There is no published research to detail the use of this compound for elucidating metabolic rerouting and adaptive responses. In general, MFA studies introduce an isotopically labeled substrate to a biological system and monitor the distribution of the labeled isotopes into various metabolites. This allows for the identification of altered pathway usage (rerouting) in response to genetic modifications, disease states, or environmental changes. However, there are no specific examples or data tables related to this compound in this context.

Quantitative Assessment of Flux Distribution and Pathway Activities in Research Models

There is no available data to support the application of this compound for the quantitative assessment of flux distribution. This process typically involves complex modeling to calculate the flux, or rate, of each reaction in a metabolic network that contributes to the observed labeling patterns in metabolites. While this is a cornerstone of MFA, no studies have utilized this compound to generate such quantitative flux maps.

Investigation of Acryloylglycine 13c2,15n in Defined Biological Research Models

In Vitro Research Models for Acryloylglycine-¹³C₂,¹⁵N Studies (e.g., Isolated Enzyme Systems, Cell Cultures)

In vitro models offer a controlled environment to dissect specific aspects of metabolism at the cellular and subcellular level. These systems are invaluable for understanding the fundamental biochemical transformations that a compound like Acryloylglycine-¹³C₂,¹⁵N might undergo.

Investigation of Metabolic Responses to Specific Environmental Stimuli in Cell-Based Assays

Cell cultures are a fundamental tool for investigating how environmental changes can alter metabolic pathways. By introducing Acryloylglycine-¹³C₂,¹⁵N as a tracer, scientists can observe how stimuli such as nutrient deprivation, oxygen tension, or exposure to toxins can redirect the flow of metabolites. For instance, cells grown in media containing the labeled acryloylglycine can be subjected to hypoxic conditions. Subsequent analysis of intracellular and extracellular metabolites using techniques like mass spectrometry or NMR spectroscopy can reveal shifts in metabolic activity. The incorporation of the ¹³C and ¹⁵N labels into downstream products would indicate the pathways through which acryloylglycine is metabolized under these specific stressors.

Table 1: Hypothetical Metabolic Fate of Acryloylglycine-¹³C₂,¹⁵N in Cell Culture Under Different Environmental Conditions

Environmental StimulusKey Metabolic Pathway AffectedObserved Labeled MetabolitesInterpretation
NormoxiaGlycine-related pathwaysLabeled serine, glutathione (B108866)Normal cellular metabolism and antioxidant defense.
HypoxiaAltered central carbon metabolismLabeled lactate, alanineA shift towards anaerobic glycolysis and altered amino acid metabolism.
Nutrient DeprivationCatabolic pathwaysIncreased labeled amino acidsBreakdown of cellular components for energy.

This table is illustrative and based on general principles of metabolic responses.

Research on Pathway Dysregulation and Metabolic Signatures in Diseased Cell Lines

Diseased cell lines, such as those derived from tumors or from patients with inherited metabolic disorders, often exhibit altered metabolic phenotypes. Introducing Acryloylglycine-¹³C₂,¹⁵N into these cell lines can help to pinpoint specific enzymatic steps or pathways that are dysregulated. For example, in a cancer cell line known for its high rate of proliferation, tracing the fate of the labeled glycine (B1666218) moiety could reveal an increased flux towards nucleotide biosynthesis or other anabolic pathways essential for cell growth. Comparing the metabolic signatures of diseased cells with their healthy counterparts provides insights into the biochemical underpinnings of the pathology.

In Vivo Research Models for Acryloylglycine-¹³C₂,¹⁵N Tracer Studies (e.g., Animal Models, Organoids)

In vivo models, such as animal models and three-dimensional organoids, provide a more systemic and physiologically relevant context for metabolic studies. These models allow researchers to investigate the interplay between different organs and tissues in the metabolism of a tracer compound.

Tracer Studies in Animal Models to Understand Systemic Metabolism and Inter-organ Crosstalk

Table 2: Potential Distribution and Metabolites of Acryloylglycine-¹³C₂,¹⁵N in a Rodent Model

Tissue/FluidPotential Labeled MetabolitesImplication for Inter-organ Crosstalk
Blood PlasmaLabeled glycine, serine, lactateTransport of metabolites between organs.
LiverLabeled glutathione, bile acidsCentral role in detoxification and amino acid metabolism.
KidneyLabeled hippuric acid, other acylglycinesExcretion of metabolic byproducts.
MuscleLabeled proteins, creatineIncorporation into structural and functional components.

This table presents a hypothetical scenario based on known metabolic functions of these organs.

Development and Validation of Complex In Vivo Metabolic Tracing Methodologies

The use of stable isotope tracers in vivo necessitates the development and validation of sophisticated analytical and computational methods. mdpi.com Techniques such as positional isotopomer analysis can provide detailed information about the specific positions of the ¹³C and ¹⁵N atoms in the resulting metabolites, offering deeper insights into the reaction mechanisms involved. nih.gov Furthermore, kinetic modeling is essential to quantify the rates of metabolic fluxes through different pathways. nih.gov These advanced methodologies allow for a more dynamic and quantitative understanding of metabolism in a living organism.

Development and Validation of Research Models for Acylglycine Metabolism Research

The study of acylglycines is an important area of metabolic research, as they are involved in various physiological and pathological processes, including the detoxification of organic acids. nih.gov The development of robust research models is critical for advancing our understanding in this field. This includes the creation of genetically modified cell lines or animal models with specific enzymes involved in acylglycine metabolism knocked out or overexpressed. These models can then be used in conjunction with labeled tracers like Acryloylglycine-¹³C₂,¹⁵N to precisely define the roles of these enzymes and to explore the consequences of their dysfunction. The validation of these models involves confirming that they accurately recapitulate the key aspects of the metabolic pathways under investigation.

Computational and Systems Biology Approaches in Acryloylglycine 13c2,15n Research

Molecular Dynamics Simulations and Quantum Chemical Calculations for Mechanistic Insights into Acryloylglycine Interactions

Computational chemistry provides powerful tools for understanding the behavior of molecules at an atomic level. Molecular dynamics (MD) simulations and quantum chemical (QC) calculations are particularly valuable for gaining mechanistic insights into how Acryloylglycine and its isotopically labeled form interact with biological systems, such as enzymes or receptors.

Molecular Dynamics (MD) Simulations: MD simulations model the physical movements of atoms and molecules over time, governed by a set of parameters known as a force field. For a molecule like Acryloylglycine, simulations using force fields such as AMBER or CHARMM could predict its conformational dynamics in aqueous solution. rsc.orgresearchgate.net These simulations can reveal how the molecule folds, its flexibility, and its preferred interaction modes with surrounding water molecules or biological macromolecules. rsc.orgnih.gov For instance, MD can be used to simulate the docking of Acryloylglycine into the active site of an enzyme, predicting binding affinities and identifying key amino acid residues involved in the interaction. This provides a dynamic picture that complements static experimental structures.

Quantum Chemical (QC) Calculations: QC methods, such as Density Functional Theory (DFT), are used to calculate the electronic structure of molecules, providing highly accurate information on geometry, reaction energies, and spectroscopic properties. rsc.orgacs.orgmdpi.com For Acryloylglycine-13C2,15N, DFT calculations can predict how the isotopic substitution affects vibrational frequencies, which is crucial for interpreting infrared spectroscopy data. researchgate.net Furthermore, QC methods are essential for calculating NMR chemical shifts. mdpi.com The presence of ¹³C and ¹⁵N isotopes makes NMR spectroscopy a powerful tool for studying this molecule, and theoretical calculations are vital for assigning the observed signals to specific atoms and understanding how the electronic environment influences these shifts. researchgate.net

Together, these computational approaches allow researchers to build a detailed, atomistic model of Acryloylglycine's behavior, guiding experimental design and helping to interpret complex data.

Integration of Multi-Omics Data with Isotopic Tracing Information in Systems Biology Research

Isotopic tracers like this compound are central to systems biology, as they allow researchers to follow the flow of atoms through metabolic networks. springernature.comnih.gov The true power of this approach is realized when isotopic tracing data is integrated with other "omics" datasets (e.g., proteomics, transcriptomics) to create a holistic view of cellular regulation.

Metabolomics is the large-scale study of small molecules, or metabolites, within a biological system. When this compound is introduced into cells, the labeled ¹³C and ¹⁵N atoms can be incorporated into downstream metabolites. Untargeted metabolomics, typically using high-resolution mass spectrometry (LC-MS), can detect these newly labeled molecules. frontiersin.orgmdpi.com By tracking the appearance of mass shifts corresponding to the incorporation of ¹³C and ¹⁵N, it is possible to map out the metabolic pathways in which Acryloylglycine participates.

Fluxomics takes this a step further by quantifying the rates (fluxes) of metabolic pathways. nih.gov By measuring the rate at which the isotopic label from this compound is incorporated into other metabolites over time, researchers can determine the activity of specific biochemical reactions. This provides a dynamic functional readout of the metabolic state, which is often more informative than static metabolite concentrations. nih.gov

The integration of these datasets allows for the construction and validation of comprehensive metabolic network models, revealing how different pathways are interconnected and regulated.

Table 1: Hypothetical Mass Isotopologue Distribution from this compound Tracing This interactive table illustrates how mass spectrometry could track the incorporation of labels from this compound (assuming the two ¹³C atoms are in the glycine (B1666218) backbone) into a hypothetical downstream metabolite.

MetaboliteUnlabeled Mass (M+0)Labeled IsotopologuesPathway Implication
Metabolite X 250.10M+1 (contains ¹⁵N)Direct nitrogen transfer from Acryloylglycine.
M+2 (contains two ¹³C)Incorporation of the glycine carbon backbone.
M+3 (contains ¹⁵N and two ¹³C)Incorporation of the entire acryloylglycine-derived moiety.

To understand why metabolic fluxes change, it is crucial to connect metabolomics data with proteomics (the study of proteins) and transcriptomics (the study of gene expression). For example, if a fluxomics experiment using this compound reveals increased activity in a particular pathway, proteomics can determine if the enzymes in that pathway are more abundant. Transcriptomics can further reveal if the genes encoding those enzymes are being transcribed at a higher rate.

This multi-omics integration provides a multi-layered understanding of regulation. A change in metabolic flux might be caused by:

Transcriptional Regulation: Increased gene expression leading to more enzyme production.

Post-translational Modification: Existing enzymes being activated or deactivated.

Allosteric Regulation: Metabolite levels directly influencing enzyme activity.

By correlating these different data types, researchers can build detailed models of how cells sense their metabolic state and adjust gene and protein expression to meet physiological demands. nih.gov

Predictive Modeling of Metabolic Pathways and Network Analysis Based on Isotopic Data

Data derived from tracing experiments with this compound serves as critical input for the development of predictive computational models of metabolism. These models can be used to simulate metabolic behavior and generate testable hypotheses.

Metabolic network models represent the web of biochemical reactions within a cell. Isotopic labeling data provides essential constraints for these models, ensuring that they accurately reflect real-world metabolic fluxes. Once a model is validated with experimental data, it can be used for predictive analysis. For example, a model could simulate:

The metabolic consequences of a gene knockout.

The effect of nutrient limitation on pathway utilization.

The identification of metabolic vulnerabilities in disease states, such as cancer. nih.govnih.gov

Machine learning algorithms can also be employed to predict the function of uncharacterized metabolites or to identify novel metabolic pathways. mdpi.com By analyzing the chemical structure of a metabolite, these models can predict which pathways it is likely to be involved in. Isotopic tracing data from compounds like this compound can be used to train and validate these predictive models, improving their accuracy and expanding our knowledge of the metabolic landscape. researchgate.netnih.gov

Development of Specialized Databases and Computational Tools for Labeled Compound Research and Data Interpretation

The analysis of data from isotopic labeling experiments is complex and requires specialized computational tools and databases. The large datasets generated by modern mass spectrometers necessitate automated pipelines for peak picking, metabolite identification, and correction for natural isotope abundances.

Several software tools have been developed specifically for analyzing isotopic tracing data. These tools help researchers to:

Identify metabolites that have incorporated isotopic labels.

Quantify the fractional enrichment of the label in different metabolite pools.

Calculate metabolic fluxes by fitting the data to network models.

Alongside these tools, curated databases are essential for interpreting the results. Databases like the Kyoto Encyclopedia of Genes and Genomes (KEGG) and the Human Metabolome Database (HMDB) provide detailed information on known metabolic pathways, enzymes, and metabolites. For labeled compound research, specialized databases that catalog commercially available isotopically labeled compounds and their properties are also crucial for experimental design. The continuous development of these computational resources is vital for advancing the field of metabolic research and fully leveraging the power of isotopic tracers like this compound.

Future Directions and Emerging Paradigms in Acryloylglycine 13c2,15n Research

Integration with Advanced Imaging Techniques for Spatiotemporal Metabolic Mapping in Research Settings

The integration of Acryloylglycine-13C2,15N with advanced imaging technologies holds the promise of visualizing metabolic processes in real-time and within the spatial context of tissues and cells. Techniques such as Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging (MALDI-MSI) could be employed to map the distribution of this compound and its downstream metabolites within a tissue section. This would provide a snapshot of metabolic activity, revealing how different cell populations are utilizing the compound.

Furthermore, the use of this compound in conjunction with Magnetic Resonance Spectroscopy (MRS) could enable non-invasive, longitudinal studies of its metabolism in living organisms. By tracking the 13C and 15N labels, researchers could monitor the metabolic fate of the compound over time, providing insights into dynamic biochemical processes.

Table 1: Potential Advanced Imaging Applications for this compound

Imaging TechniquePotential ApplicationExpected Outcome
MALDI-MSIMapping of this compound and its metabolites in tissue sections.High-resolution spatial distribution of metabolic pathways.
MRSNon-invasive, in vivo tracking of this compound metabolism.Dynamic, longitudinal data on biochemical processes.
NanoSIMSHigh-resolution subcellular imaging of labeled compound incorporation.Insights into the metabolic activity of individual organelles.

Research on Microfluidics and Lab-on-a-Chip Systems for High-Throughput Labeled Compound Analysis

Microfluidics and lab-on-a-chip systems offer the potential for high-throughput analysis of this compound metabolism in a variety of experimental conditions. These miniaturized platforms allow for the precise control of the cellular microenvironment and the use of small sample volumes, making them ideal for studying cellular responses to the labeled compound. By integrating cell culture, reagent mixing, and analytical detection on a single chip, researchers could perform numerous experiments in parallel, accelerating the pace of discovery.

For instance, a lab-on-a-chip device could be designed to expose different cell types to this compound and then, using integrated mass spectrometry, analyze the resulting labeled metabolites. This would enable the rapid screening of metabolic differences between healthy and diseased cells, or the identification of factors that modulate the compound's metabolism.

Exploration of Novel ¹³C and ¹⁵N Labeled Probes for Untargeted Metabolomics and Fluxomics Discovery

The dual labeling of this compound with both ¹³C and ¹⁵N provides a powerful tool for untargeted metabolomics and fluxomics studies. In untargeted metabolomics, the goal is to comprehensively measure all of the small molecules in a biological sample. The unique isotopic signature of this compound and its metabolites would allow for their confident identification in complex biological matrices.

In fluxomics, the aim is to quantify the rates of metabolic reactions. By tracing the incorporation of the ¹³C and ¹⁵N labels into downstream metabolites, researchers can map the flow of atoms through metabolic pathways. This can reveal the relative activity of different pathways and how they are altered in response to various stimuli. The specific placement of the labels in this compound could provide detailed information about the specific enzymatic reactions it undergoes.

Addressing Challenges and Opportunities in Isotopic Tracing in Increasingly Complex Biological Systems

While isotopic tracing with compounds like this compound is a powerful technique, its application in complex biological systems, such as whole organisms or microbial communities, presents several challenges. These include the dilution of the isotopic label as it is incorporated into large metabolic networks, the potential for isotopic scrambling, and the difficulty in analytically separating and detecting a vast number of labeled and unlabeled metabolites.

However, these challenges also present opportunities for the development of new analytical technologies and computational tools. Advances in high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are continually improving the ability to detect and quantify isotopically labeled compounds. Furthermore, sophisticated computational models are being developed to deconvolve complex isotopic labeling data and extract meaningful biological insights.

Potential for Advancing Fundamental Biochemical Principles and Unveiling New Metabolic Pathways

The use of this compound has the potential to contribute to a deeper understanding of fundamental biochemical principles. By tracing its metabolic fate, researchers may uncover previously unknown enzymatic reactions or metabolic pathways. For example, if the labeled compound is found to be incorporated into a class of molecules where its metabolic origin was previously unknown, it could lead to the discovery of a new biosynthetic pathway.

Moreover, by studying how the metabolism of this compound is regulated, researchers can gain insights into the control mechanisms that govern metabolic networks. This could have broad implications for our understanding of cellular physiology and disease.

Q & A

Q. How can researchers synthesize Acryloylglycine-13C2,15N while ensuring isotopic integrity?

  • Methodological Answer : Synthesis typically involves multi-step reactions with isotopically labeled precursors. For example, 15N incorporation may use 15N-potassium nitrite or 15N-labeled aminoguanidine under controlled pH and temperature to prevent isotopic dilution . Reflux conditions and solvent selection (e.g., anhydrous DMF) are critical to minimize side reactions. Post-synthesis, purification via preparative HPLC or column chromatography ensures isotopic purity (>95%), with verification by high-resolution mass spectrometry (HRMS) .

Q. What analytical methods are recommended for verifying the isotopic purity of this compound?

  • Methodological Answer : Liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) is the gold standard. For example, isotopic abundance can be quantified using extracted ion chromatograms (EIC) for 13C2 and 15N signals, with relative standard deviation (RSD) values <2% indicating acceptable precision . Table 2 from demonstrates that at 10 μg/mL concentration, 13C and 15N isotopic abundances remain stable (RSD ≤1.8%) .

Q. What experimental design considerations are critical for tracer studies using this compound?

  • Methodological Answer : Sampling schemes must balance statistical power and practicality. For metabolic flux studies, optimize sampling intervals based on the compound’s half-life in the target system (e.g., cell cultures or animal models). Use Duncan’s multiple range test (via SPSS or R) to analyze variance in 15N recovery rates . Ensure controls include unlabeled analogs to distinguish natural 15N abundance from tracer-derived signals .

Advanced Research Questions

Q. How can 13C–15N and 1H–15N coupling constants resolve structural ambiguities in this compound derivatives?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy with 15N-decoupling can elucidate tautomerism or rotational isomers. For instance, JCN coupling constants (e.g., 2.5–3.5 Hz) distinguish between keto-enol tautomers, while JHN values (>90 Hz) confirm hydrogen bonding patterns . Red arrows in Scheme 6 () illustrate observed couplings in triazolopyrimidines, a model system applicable to glycine derivatives .

Q. What strategies mitigate discrepancies in isotope abundance data across analytical platforms?

  • Methodological Answer : Cross-validate results using orthogonal techniques. For example, compare LC-HRMS data with isotope ratio mass spectrometry (IRMS) to address matrix effects or ion suppression. highlights that RSDs increase at lower concentrations (e.g., 1 μg/mL, RSD=3.2%), suggesting dilution protocols must be optimized for sensitivity thresholds . Statistical tools like Grubbs’ test can identify outliers in replicate measurements .

Q. How can researchers optimize metabolic flux studies using this compound in complex biological systems?

  • Methodological Answer : Use compartmental modeling to track 15N incorporation into proteins or metabolites. For example, in Corynebacterium glutamicum cultures, pulse-chase experiments with labeled acryloylglycine can quantify turnover rates in the urea cycle. Calculate 15N use efficiency (15NUE) via:
    15NUE=Plant 15N uptake+Soil 15N residueTotal applied 15N×10015\text{NUE} = \frac{\text{Plant 15N uptake} + \text{Soil 15N residue}}{\text{Total applied 15N}} \times 100

as demonstrated in tomato plant studies .

Key Methodological Takeaways

  • Synthesis : Prioritize anhydrous conditions and isotopic precursors .
  • Analysis : Cross-validate LC-HRMS with IRMS for robust isotopic data .
  • Tracer Studies : Optimize sampling intervals and statistical models to reduce noise .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.